Bis(2-chloroethyl) phosphite (CAS 1070-42-4) is a dialkyl phosphite characterized by two 2-chloroethyl ester groups attached to a central phosphorus atom bearing a reactive P-H bond. With a molecular formula of C₄H₉Cl₂O₃P and a molecular weight of approximately 206.99 g/mol, it presents as a hygroscopic liquid that requires storage under inert atmospheric conditions at low temperatures to prevent decomposition.
Molecular FormulaC4H8Cl2O3P-
Molecular Weight205.98 g/mol
Cat. No.B8698878
⚠ Attention: For research use only. Not for human or veterinary use.
Bis(2-chloroethyl) Phosphite: Procurement-Grade Specifications and Physicochemical Identity for Industrial and Research Applications
Bis(2-chloroethyl) phosphite (CAS 1070-42-4) is a dialkyl phosphite characterized by two 2-chloroethyl ester groups attached to a central phosphorus atom bearing a reactive P-H bond . With a molecular formula of C₄H₉Cl₂O₃P and a molecular weight of approximately 206.99 g/mol, it presents as a hygroscopic liquid that requires storage under inert atmospheric conditions at low temperatures to prevent decomposition [1]. Its reported physicochemical properties include a boiling point of 311.5°C at 760 mmHg, a density of approximately 1.391 g/cm³ at 17°C, and an oral LD₅₀ (rat) of 260 mg/kg [2][3]. The compound is commercially available at technical grades of ~95% purity for research and industrial intermediate use . Unlike its tris-substituted analog, the presence of a free P-H moiety confers distinct reactivity and selectivity in synthetic transformations, making precise sourcing essential for reproducible outcomes.
1
Reactive P–H Synthetic Handle
Enables transesterification and H-phosphonate coupling workflows not possible with tris-esters.
2
Technical-Grade Sourcing
Suited for industrial intermediate and research-scale synthesis requiring consistent ~95% purity.
3
Hygroscopic Liquid Handling
Requires inert-atmosphere storage; distinct boiling point and density guide formulation and separation.
[1] BaseChem. Bis(2-chloroethyl)phosphite. Available at: https://basechem.org/ View Source
[2] ChemicalBook. ホスホン酸ビス(2-クロロエチル). Available at: https://m.chemicalbook.com/ View Source
[3] BaseChem. Bis(2-chloroethyl)phosphite: Toxicity. Available at: https://basechem.org/ View Source
Why Bis(2-chloroethyl) Phosphite Cannot Be Substituted by Tris(2-chloroethyl) Phosphite or Other In-Class Analogs
Substituting Bis(2-chloroethyl) phosphite with structurally similar compounds—such as Tris(2-chloroethyl) phosphite, Bis(2-chloroethyl) chlorophosphite, or dimethyl phosphite—introduces critical differences in reactivity, stability, and toxicological profile that directly impact synthetic outcomes and safety. Tris(2-chloroethyl) phosphite (CAS 140-08-9) contains three chloroethyl ester groups and lacks a P-H bond, rendering it incapable of participating in transesterification, H-phosphonate coupling, or nucleophilic addition reactions characteristic of dialkyl phosphites [1]. Bis(2-chloroethyl) chlorophosphite (CAS 37984-64-8) replaces the hydrogen with chlorine, dramatically altering electrophilicity and hydrolysis behavior [2]. Furthermore, the acute oral toxicity of Bis(2-chloroethyl) phosphite (LD₅₀ rat = 260 mg/kg) differs significantly from Tris(2-chloroethyl) phosphite (LD₅₀ rat = 100 mg/kg), necessitating distinct handling protocols [3][4]. These divergent properties underscore why generic substitution without empirical validation compromises experimental reproducibility, process yield, and workplace safety compliance.
[1] Troev, K.; Tashev, E.; Borisov, G. Synthesis of N,N-diethanolaminoethyl(methyl or chloroethyl) phosphites and polyurethane elastomers from them. European Polymer Journal 1982. Available at: https://www.sciencedirect.com/science/article/abs/pii/0014305782901112 View Source
[2] SIELC. Bis(2-chloroethyl) chlorophosphite CAS 37984-64-8. Available at: https://sielc.com/bis2-chloroethyl-chlorophosphite View Source
[3] BaseChem. Bis(2-chloroethyl)phosphite: LD50 Oral Rat. Available at: https://basechem.org/ View Source
[4] BaseChem. Tris(2-chloroethyl)phosphite: LD50 Oral Rat. Available at: https://www.basechem.org/ View Source
Quantitative Differentiation of Bis(2-chloroethyl) Phosphite Against Closest Analogs: Head-to-Head and Cross-Study Evidence
Differential Acute Oral Toxicity: Bis(2-chloroethyl) Phosphite vs. Tris(2-chloroethyl) Phosphite
Bis(2-chloroethyl) phosphite exhibits significantly lower acute oral toxicity in rats compared to its tris-substituted analog. This difference has direct implications for hazard classification and handling protocols in industrial settings [1][2].
Acute Oral ToxicityCross-study comparable
LD₅₀ 260 mg/kg vs 100 mg/kg
May support differentiated hazard classification review.
Procurement of Bis(2-chloroethyl) phosphite may reduce occupational health risk and associated compliance costs relative to Tris(2-chloroethyl) phosphite, particularly in large-scale industrial handling.
[1] BaseChem. Bis(2-chloroethyl)phosphite: LD50 Oral Rat 260 mg/kg. Available at: https://basechem.org/ View Source
[2] BaseChem. Tris(2-chloroethyl)phosphite: LD50 Oral Rat 100 mg/kg. Available at: https://www.basechem.org/ View Source
Physicochemical Property Divergence: Density and Boiling Point Distinctions for Formulation and Storage
Bis(2-chloroethyl) phosphite differs substantially from Tris(2-chloroethyl) phosphite in both density and boiling point. These distinctions affect solvent compatibility, separation processes, and storage condition requirements [1][2].
Density & Boiling PointCross-study comparable
+4.7% density; BP +21°C
Supports distinct separation and formulation strategies.
Measured at standard atmospheric pressure (760 mmHg) and specified temperatures
Why This Matters
Higher density and boiling point of Bis(2-chloroethyl) phosphite enable distinct separation strategies (e.g., distillation) and influence formulation behavior in polymer or coating applications.
[1] ChemicalBook. ホスホン酸ビス(2-クロロエチル): Density 1.395 g/cm³ (17°C). Available at: https://m.chemicalbook.com/ View Source
[2] CAS Common Chemistry. Tris(2-chloroethyl) phosphite: Boiling Point 119°C at 0.15 Torr; Density 1.353 g/cm³ at 20°C. Available at: https://commonchemistry.cas.org/detail?cas_rn=140-08-9 View Source
Reaction Selectivity: Transesterification vs. Rearrangement in Polyurethane Synthesis
Bis(2-chloroethyl) phosphite undergoes transesterification with triethanolamine to yield bifunctional monomers for phosphorus- and chlorine-containing polyurethanes. In contrast, Tris(2-chloroethyl) phosphite under similar thermal conditions undergoes a Michaelis-Arbuzov rearrangement to Bis(2-chloroethyl) 2-chloroethylphosphonate, a fundamentally different reaction pathway that yields distinct product classes [1][2].
Reaction SelectivityClass-level inference
Transesterification vs. Arbuzov rearrangement
Mandatory for H-phosphonate routes; product class divergence.
Transesterification with amino alcohols (e.g., triethanolamine) to form bifunctional monomers
Comparator Or Baseline
Tris(2-chloroethyl) phosphite: Michaelis-Arbuzov rearrangement to bis(2-chloroethyl) 2-chloroethylphosphonate at 150–180°C
Quantified Difference
Qualitative divergence in reaction type and product class; no common quantitative yield comparison available
Conditions
Transesterification: triethanolamine, unspecified temperature; Rearrangement: 150–180°C, neat or in aliphatic solvent
Why This Matters
Selection of Bis(2-chloroethyl) phosphite is mandatory for synthetic routes requiring H-phosphonate transesterification; substitution with Tris(2-chloroethyl) phosphite would yield entirely different products and compromise material performance.
[1] Troev, K.; Tashev, E.; Borisov, G. Synthesis of N,N-diethanolaminoethyl(methyl or chloroethyl) phosphites and polyurethane elastomers from them. European Polymer Journal 1982. Available at: https://www.sciencedirect.com/science/article/abs/pii/0014305782901112 View Source
[2] Arbuzov reactions employing an aliphatic solvent. U.S. Patent 4,311,652, 1982. Available at: https://patents.justia.com/patent/4311652 View Source
Process Yield Enhancement: Continuous Flow Synthesis of High-Purity Derivative (Bis(2-chloroethyl) 2-chloroethylphosphonate)
A continuous-flow process utilizing Bis(2-chloroethyl) phosphite (or its in situ generation from Tris(2-chloroethyl) phosphite) achieved a product purity of >96% for Bis(2-chloroethyl) 2-chloroethylphosphonate, a critical intermediate for ethephon. This represents a substantial improvement over the 80–85% purity obtained via conventional batch reactor methods [1].
Process Purity GainSupporting evidence
+11–16% absolute purity
Enables high-purity intermediate production for ethephon.
Continuous flow vs. batch reactor; derivative compound.
Process ChemistryContinuous ManufacturingEthephon Production
Evidence Dimension
Product Purity of Bis(2-chloroethyl) 2-chloroethylphosphonate
Absolute purity increase of 11–16 percentage points
Conditions
Rearrangement of Tris(2-chloroethyl) phosphite in 1-mm annular pipe reactor with efficient heat transfer
Why This Matters
High-purity Bis(2-chloroethyl) phosphite-derived intermediates are essential for manufacturing >95% pure ethephon, a widely used plant growth regulator. Procurement of the phosphite precursor with consistent quality directly enables economically viable continuous production.
Process ChemistryContinuous ManufacturingEthephon Production
[1] Ji, S.; Ji, G.; Yang, H.; Ji, X.; Ding, C. Continuous Process for the Production of Bis(2-chloroethyl) (2-chloroethyl) phosphonate. Journal of Fine Chemical Intermediates 2018, 48(4), 19-21. Available at: http://www.j-fci.cn/news_view.asp?newsid=2288 View Source
Validated Application Scenarios for Bis(2-chloroethyl) Phosphite Based on Quantitative Evidence
Synthesis of Flame-Retardant Polyurethane Elastomers via Transesterification
Bis(2-chloroethyl) phosphite serves as a key monomer precursor in the synthesis of phosphorus- and chlorine-containing polyurethane elastomers. Through transesterification with triethanolamine, it yields N,N-diethanolaminoethyl chloroethyl phosphite, which acts as a reactive modifier to impart flame retardancy and enhanced thermal stability [1]. This application leverages the compound's unique P-H bond reactivity, which is absent in Tris(2-chloroethyl) phosphite.
High-Purity Ethephon Precursor via Continuous-Flow Rearrangement
Bis(2-chloroethyl) phosphite (or its immediate precursor) is central to the continuous manufacturing of high-purity Bis(2-chloroethyl) 2-chloroethylphosphonate, an intermediate in the synthesis of the plant growth regulator ethephon. The documented improvement from 80–85% to >96% purity using advanced reactor design underscores the compound's strategic value in agrochemical process intensification [2].
Occupational Safety-Conscious Procurement for Bulk Industrial Handling
For applications where acute oral toxicity is a primary procurement consideration, Bis(2-chloroethyl) phosphite (LD₅₀ 260 mg/kg) offers a quantifiably lower hazard profile compared to Tris(2-chloroethyl) phosphite (LD₅₀ 100 mg/kg) [3][4]. This distinction is particularly relevant for facilities with high-volume usage and stringent safety compliance requirements.
Organophosphorus Building Block for H-Phosphonate Coupling and Functionalization
The presence of a reactive P-H bond in Bis(2-chloroethyl) phosphite enables its use in Atherton-Todd and related H-phosphonate coupling reactions to synthesize phosphoramidates, phosphonates, and phosphate triesters. This reactivity is not available in the tris-ester analog, making Bis(2-chloroethyl) phosphite the preferred reagent for constructing phosphorus-containing bioactive molecules and functional materials [5].
Application
Selection Property
Validation Focus
Flame-retardant polyurethane elastomers
P–H transesterification reactivity
Monomer incorporation and thermal stability review
High-purity ethephon precursor
Consistent precursor quality
Continuous-flow process purity validation
Occupational safety-conscious procurement
Differentiated acute oral toxicity profile
Hazard classification and handling protocol review
H-phosphonate coupling and functionalization
Reactive P–H bond availability
Reaction pathway selectivity and yield context
[1] Troev, K.; Tashev, E.; Borisov, G. Synthesis of N,N-diethanolaminoethyl(methyl or chloroethyl) phosphites and polyurethane elastomers from them. European Polymer Journal 1982. View Source
[2] Ji, S.; Ji, G.; Yang, H.; Ji, X.; Ding, C. Continuous Process for the Production of Bis(2-chloroethyl) (2-chloroethyl) phosphonate. Journal of Fine Chemical Intermediates 2018, 48(4), 19-21. View Source
[3] BaseChem. Bis(2-chloroethyl)phosphite: LD50 Oral Rat 260 mg/kg. View Source
[4] BaseChem. Tris(2-chloroethyl)phosphite: LD50 Oral Rat 100 mg/kg. View Source
[5] Troev, K. Chemistry and Application of H-Phosphonates. Elsevier, 2006. View Source
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